Lanthanum(III) acetylacetonate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Sensors

Field: Electronics and Sensor Technology

Application Summary: Lanthanum Oxide (La2O3) is used in the field of sensors due to its superior structural stability at high temperatures, active surface sites, chemical, and optical properties.

Methods of Application: The size, shape, and surface of the lanthanum oxide have a critical role in the response and performance of the devices in these applications.

Alloying Agent

Field: Metallurgy

Application Summary: Lanthanum is used as an alloying agent for steels and cast irons.

Methods of Application: Lanthanum is added to the steel or cast iron during the manufacturing process to improve certain properties.

Results: The addition of Lanthanum can enhance the strength and durability of the steel or cast iron.

Hybrid Car Batteries

Field: Automotive Industry

Application Summary: Lanthanum is used in the production of hybrid car batteries.

Methods of Application: Lanthanum is incorporated into the battery’s design to enhance its performance.

Cigarette Lighter Flints

Field: Consumer Goods

Application Summary: Lanthanum is used in the production of cigarette lighter flints.

Methods of Application: Lanthanum is combined with other elements to form Mischmetal, an alloy primarily consisting of cerium and lanthanum, which is used in the flints of cigarette lighters.

Results: The use of Lanthanum in this application has resulted in more reliable and longer-lasting flints.

Phosphate Removal

Field: Environmental Science

Application Summary: Lanthanum-based adsorbents are used for selective phosphate removal.

Methods of Application: The lanthanum-based adsorbents are used in a filtration system to remove phosphate from water.

Carbon Arc Lighting

Field: Lighting and Projection

Application Summary: Lanthanum is used in carbon arc lighting, which is used in motion pictures, studio lighting, and projection.

Methods of Application: Lanthanum is incorporated into the carbon electrodes used in carbon arc lights.

Results: The use of Lanthanum in this application has resulted in brighter and more stable lights.

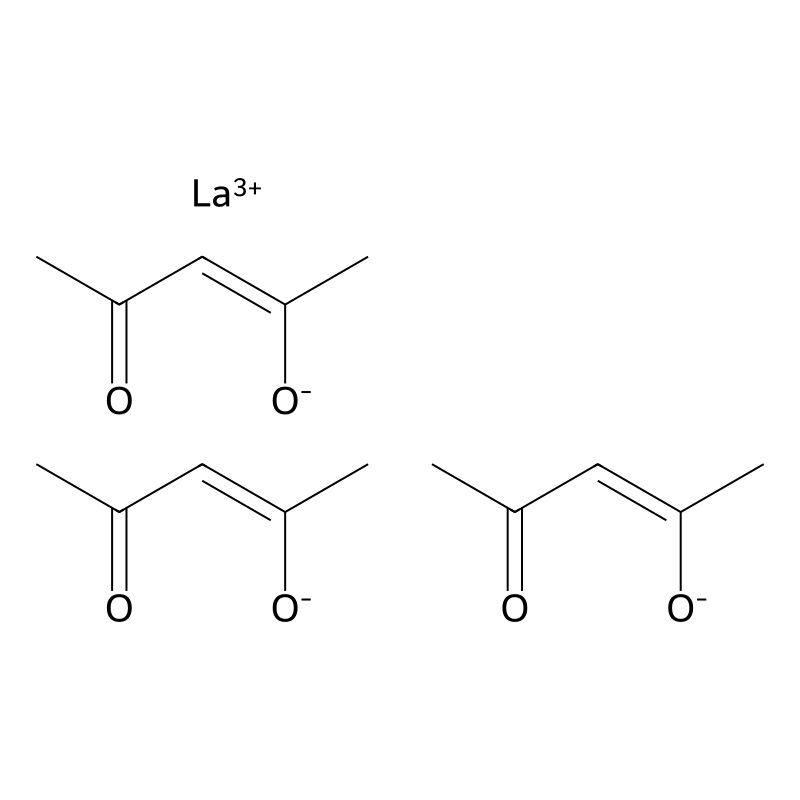

Lanthanum(III) acetylacetonate hydrate is a coordination compound with the molecular formula La(C₅H₇O₂)₃·xH₂O. It consists of lanthanum ions coordinated with acetylacetonate ligands, along with water molecules in its hydrated form. This compound typically appears as a white to pale yellow powder and is known for its sparing solubility in water, making it hygroscopic in nature .

The structure of lanthanum(III) acetylacetonate hydrate is characterized by the presence of lanthanum ions at the center, surrounded by three bidentate acetylacetonate ligands. The acetylacetonate ligands contribute to the stability and solubility properties of the complex, which are influenced by the presence of water molecules in its hydrated form .

- Dehydration Reaction: Upon heating, lanthanum(III) acetylacetonate hydrate can lose water molecules to form an anhydrous form. The dehydration temperature typically occurs around 143°C .

- Complexation Reactions: The compound can participate in complexation reactions with other ligands, leading to the formation of new lanthanum complexes. For example, it can react with phosphines or amines to form stable adducts.

- Redox Reactions: In certain conditions, lanthanum(III) ions can be reduced to lanthanum(II), which may alter the properties and reactivity of the compound.

The biological activity of lanthanum(III) acetylacetonate hydrate has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its effects on cell growth and proliferation. Some studies suggest that lanthanum compounds may influence cellular processes due to their interactions with biological membranes and enzymes .

Lanthanum(III) acetylacetonate hydrate can be synthesized through several methods:

- Direct Reaction Method: This involves reacting lanthanum(III) chloride or nitrate with acetylacetone in an organic solvent such as ethanol or methanol. The reaction typically proceeds under reflux conditions.text

LaCl₃ + 3 CH₃COCH₂COCH₃ → La(C₅H₇O₂)₃ + 3 HCl - Solvothermal Synthesis: This method utilizes high-pressure conditions in a solvent medium to facilitate the formation of the compound, often resulting in higher purity and better crystallinity.

- Precipitation Method: By mixing solutions of lanthanum salts and acetylacetone under controlled pH conditions, precipitates of lanthanum(III) acetylacetonate can be obtained, followed by filtration and drying processes.

Lanthanum(III) acetylacetonate hydrate has several applications across various fields:

- Catalysis: It serves as a catalyst precursor in organic synthesis, particularly in reactions involving carbon-carbon bond formation.

- Material Science: The compound is used in the preparation of thin films and coatings for electronic devices due to its unique optical and electronic properties.

- Pharmaceuticals: Research into its biological properties suggests potential applications in drug development, particularly as a therapeutic agent for bone-related diseases.

- Nanotechnology: It is utilized in synthesizing nanomaterials, where it can act as a dopant or stabilizing agent.

Studies on the interactions of lanthanum(III) acetylacetonate hydrate with other compounds reveal its ability to form stable complexes with various ligands. These interactions are significant for understanding its behavior in biological systems and industrial applications.

Research indicates that lanthanum complexes can interact with proteins and nucleic acids, affecting their structure and function. Such studies are crucial for elucidating the mechanisms by which lanthanum compounds exert their biological effects .

Several compounds exhibit structural similarities or functional properties to lanthanum(III) acetylacetonate hydrate. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Cerium(III) acetylacetonate hydrate | Ce(C₅H₇O₂)₃·xH₂O | Similar coordination chemistry; used in catalysis |

| Neodymium(III) acetylacetonate | Nd(C₅H₇O₂)₃ | Exhibits luminescent properties; used in lighting |

| Yttrium(III) acetylacetonate | Y(C₅H₇O₂)₃ | Known for its superconducting properties |

| Gadolinium(III) acetylacetonate | Gd(C₅H₇O₂)₃·xH₂O | Utilized in magnetic resonance imaging contrast agents |

Lanthanum(III) acetylacetonate hydrate stands out due to its unique combination of chemical stability, potential biological activity, and versatility in applications compared to these similar compounds. Its specific interactions within biological systems and materials science make it a subject of ongoing research interest.

Lanthanum was first isolated in 1839 by Carl Gustaf Mosander, but systematic studies of its coordination chemistry emerged later. The synthesis of lanthanum acetylacetonate hydrate dates to early research on lanthanide coordination complexes, driven by interest in their catalytic and materials science applications. The dihydrate form was characterized via X-ray crystallography in the 21st century, revealing its molecular architecture.

Nomenclature and Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | Tris(2,4-pentanedionato)lanthanum(III) hydrate |

| Common Synonyms | Lanthanum tris(acetylacetonate), La(acac)₃·xH₂O |

| CAS Number | 64424-12-0 |

| Molecular Weight (Anhydrous) | 436.23 g/mol |

| Hydrate Form | Typically 2–3 water molecules (x = 2–3) |

The compound is sold as a hydrate due to the instability of the anhydrous form, which decomposes under heat.

Relevance in Coordination Chemistry and Materials Science

Coordination Chemistry

Lanthanum(III) acetylacetonate hydrate exemplifies key principles in coordination chemistry:

- Chelation: Acetylacetonate ligands form stable six-membered chelate rings, enhancing complex stability.

- Coordination Geometry: The distorted cubic arrangement (eight-coordinate La³+) reflects lanthanide ion preferences for high coordination numbers.

- Ligand Flexibility: Water molecules act as monodentate ligands, enabling structural adaptability.

Materials Science Applications

Scope and Objectives of Research

Current research focuses on:

- Synthesis Optimization: Developing methods to stabilize the anhydrous form.

- Structural Characterization: Refining X-ray diffraction (XRD) and IR spectroscopy data for precise coordination sphere analysis.

- Functional Material Development: Leveraging the compound in catalytic systems and nanomaterial fabrication.

Molecular Formula and Hydration States

The anhydrous form of lanthanum(III) acetylacetonate is represented by the formula La(C₅H₇O₂)₃, with a molecular weight of 436.23 g/mol [1] [4]. However, the compound is typically isolated as a hydrate, with the dihydrate La(C₅H₇O₂)₃(H₂O)₂ being the most well-characterized form [4] [5]. The hydrated variant has a molecular formula of C₁₅H₂₃LaO₇ and a molecular weight of 454.24 g/mol [3] [6]. The exact hydration state (x in La(C₅H₇O₂)₃·xH₂O) depends on synthesis conditions, with thermogravimetric analyses revealing stepwise dehydration upon heating [4] [5]. For instance, the dihydrate loses water molecules at ~110°C to form a monohydrate, followed by complete dehydration at 150°C [3] [5].

Coordination Environment of Lanthanum(III) Ion

The lanthanum(III) ion in the dihydrate adopts an eight-coordinate geometry, comprising six oxygen atoms from three bidentate acetylacetonate (acac⁻) ligands and two oxygen atoms from water molecules [4] [5]. This coordination sphere forms a distorted square antiprismatic structure, as confirmed by X-ray diffraction (XRD) studies [5]. The La–O bond distances range from 2.435 Å to 2.607 Å, with shorter bonds observed for the acetylacetonate oxygens compared to those of water [5]. Infrared (IR) spectroscopy further supports this configuration, with characteristic bands at 3381 cm⁻¹ (O–H stretching of coordinated water) and 486 cm⁻¹ (La–O stretching) [5].

Crystallographic Features

Crystallographic data for the dihydrate reveal a triclinic crystal system with space group P 1 and unit cell parameters:

- a = 9.0847(6) Å

- b = 10.8658(7) Å

- c = 11.5211(8) Å

- α = 90.0°

- β = 90.0°

- γ = 90.0° [5].

The structure features alternating layers of La(acac)₃(H₂O)₂ units stabilized by hydrogen bonding between water molecules and acetylacetonate oxygen atoms [5]. Upon heating under vacuum, the dihydrate undergoes transformation into an oxo-cluster, La₄O(acac)₁₀, a behavior shared with other lanthanide acetylacetonates [4].

Comparison with Other Lanthanide Acetylacetonates

Lanthanum(III) acetylacetonate hydrate exhibits distinct structural and stability trends compared to analogous lanthanide complexes:

| Property | La(acac)₃·2H₂O | Nd(acac)₃·xH₂O | Gd(acac)₃·xH₂O |

|---|---|---|---|

| Coordination Number | 8 | 8–9 | 8–9 |

| La–O Bond Length (Å) | 2.435–2.607 [5] | 2.40–2.65 [1] | 2.38–2.62 [1] |

| Thermal Stability | Decomposes at 285°C [5] | Decomposes at 300°C [1] | Decomposes at 310°C [1] |

Notably, lighter lanthanides (e.g., neodymium) often exhibit higher coordination numbers due to their smaller ionic radii, while stability constants (logK) for La(acac)₃ (logK₁ = 3.65, logK₂ = 5.13, logK₃ = 6.12) are generally lower than those of later lanthanides [4]. These differences influence their applicability in catalysis and materials synthesis [1] [4].

Classical Synthetic Routes

The synthesis of lanthanum(III) acetylacetonate hydrate has been extensively studied using various traditional approaches that provide reliable and well-established pathways for producing this important coordination compound.

Precursor Selection and Stoichiometry

The selection of appropriate lanthanum precursors is crucial for successful synthesis of lanthanum(III) acetylacetonate hydrate. Several precursor materials have been employed effectively, each offering distinct advantages in terms of reactivity, availability, and reaction conditions [1] [2] [3].

Lanthanum Oxide Precursor Methodology: Lanthanum oxide (La₂O₃) serves as a highly effective starting material for the synthesis. The compound is first reacted with water in the presence of a catalyst at temperatures ranging from 20°C to 35°C [4]. The stoichiometric relationship requires careful control, with the optimal ratio being 1:6 between lanthanum oxide and acetylacetone, accounting for the formation of two lanthanum centers per oxide molecule. This approach has demonstrated remarkable efficiency, achieving yields of 97.48%, which represents an 8.48 percentage point improvement over conventional liquid-phase methods [4].

Lanthanum Alkoxide Route: Direct reaction between lanthanum alkoxide precursors and acetylacetone provides a straightforward synthetic pathway [1]. The stoichiometry follows a 1:3 molar ratio of lanthanum alkoxide to acetylacetone ligands, reflecting the formation of the tris-acetylacetonate complex. This method offers excellent control over reaction conditions and typically yields high-purity products.

Aqueous Salt Precursors: Lanthanum nitrate (La(NO₃)₃) and lanthanum chloride hexahydrate (LaCl₃·6H₂O) represent commonly used water-soluble precursors [2] [3]. These methods typically employ basic conditions to facilitate ligand exchange, with sodium hydroxide or ammonia serving as deprotonating agents. The mechanochemical approach using lanthanum chloride hexahydrate has achieved exceptional yields of 97.48% through solvent-free solid-state grinding techniques [3].

Solvent Systems and Reaction Conditions

The choice of solvent system significantly influences reaction kinetics, product quality, and isolation procedures. Multiple solvent approaches have been developed to optimize synthetic outcomes.

Aqueous Systems: Traditional aqueous synthesis involves dissolving lanthanum salts in water, followed by the addition of acetylacetone in the presence of base [2]. The pH must be carefully controlled, typically maintained around 5 to prevent hydroxide precipitation while promoting ligand coordination. Temperature control between 30°C and 35°C ensures optimal reaction rates while minimizing side reactions [4].

Mixed Solvent Systems: The combination of water and organic solvents provides enhanced solubility for both reactants and products. A particularly effective approach involves initially forming an aqueous solution of the lanthanum precursor, followed by the gradual addition of acetylacetone dissolved in a compatible organic solvent [5]. This method requires careful attention to mixing rates to prevent precipitation of intermediate species.

Alcohol-Based Systems: Methanol and ethanol serve as effective solvents for synthesis, particularly when combined with ethylene glycol [6]. These systems provide excellent dissolution characteristics for both lanthanum acetylacetonate powders and facilitate controlled crystallization processes. The mixed alcohol-glycol systems offer the additional advantage of reduced toxicity compared to chlorinated solvents.

Reaction Temperature Control: Optimal synthesis typically occurs within the temperature range of 40°C to 80°C [4]. Lower temperatures may result in incomplete reaction, while excessive heating can lead to decomposition of the acetylacetonate ligands. The heating rate is equally important, with controlled temperature ramping at 10°C per minute providing optimal results for pressure vessel synthesis [3].

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced innovative approaches that address limitations of classical methods while offering enhanced efficiency, environmental compatibility, and scalability.

Hydrothermal and Solvothermal Methods

Hydrothermal Synthesis: This approach utilizes high-temperature, high-pressure aqueous conditions to promote crystal formation and achieve enhanced purity [7]. Lanthanum oxide nanoparticles have been successfully synthesized using hydrothermal methods with reaction times varying from 6 to 24 hours. The crystallite sizes obtained range from 6 to 8 nanometers, with increasing crystallinity observed with extended synthesis times [7]. Temperature ranges typically span 200°C to 300°C under autogenous pressure conditions.

Solvothermal Methodology: Organic solvent-based solvothermal synthesis provides superior control over particle morphology and crystalline structure [8] [9]. The use of acetophenone as a reaction medium, either pure or in mixtures with amino alcohols, has demonstrated effectiveness in producing uniform hydrophilic metal nanoparticles with high crystallinity and minimal aggregation [8]. This approach enables both pure metal and mixed-metal particle synthesis through careful precursor selection.

Advanced Pressure Vessel Techniques: Modern solvothermal approaches employ specialized pressure vessels operating at 2-4 MPa pressure with precise temperature control [3]. The use of ethyl acetate as the reaction medium, combined with dodecylamine as both catalyst and morphology regulator, provides exceptional control over product quality. Reaction temperatures of 140-160°C with stirring rates of 200-400 rpm for 1-2 hours yield high-quality products with minimal environmental impact [3].

Green Chemistry Strategies

Mechanochemical Synthesis: Solvent-free mechanochemical approaches represent a significant advancement in environmentally benign synthesis [10] [3]. Room-temperature grinding of lanthanum chloride hexahydrate with acetylacetone and sodium hydroxide for one hour achieves yields of 97.48% [3]. This method eliminates solvent waste, reduces energy consumption, and simplifies product isolation procedures.

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating for large-scale synthesis [11] [12]. Lanthanide metal-organic frameworks have been synthesized on multi-gram scales using microwave-assisted solvothermal reactions completed within 5 minutes [11] [12]. This represents a dramatic improvement over conventional methods requiring 2 days of reaction time followed by 5 days of slow evaporation. The microwave approach enables scale-up from 10 mg laboratory samples to 2 g production quantities [12].

Environmentally Conscious Precursor Selection: The development of lanthanum-containing precursors with enhanced environmental profiles has gained significant attention [13]. Lanthanum nitrate, recognized for its low toxicity compared to many traditional catalysts, enables green chemistry applications in organic synthesis while maintaining high effectiveness [13]. The incorporation of mild reaction conditions reduces energy requirements and minimizes the formation of hazardous by-products.

Purification Techniques

Effective purification is essential for obtaining high-purity lanthanum(III) acetylacetonate hydrate suitable for analytical and synthetic applications.

Recrystallization and Solvent Exchange

Classical Recrystallization: The fundamental principle relies on differential solubility at varying temperatures [14] [15] [16]. Lanthanum(III) acetylacetonate hydrate demonstrates significantly higher solubility in hot solvents compared to cold conditions. The process involves dissolving the crude product in the minimum amount of hot solvent, followed by controlled cooling to promote crystal formation [15]. Organic solvents such as acetone, ethanol, and dichloromethane have proven effective for recrystallization procedures [17].

Solvent Selection Criteria: The ideal recrystallization solvent should exhibit high solubility for the desired compound at elevated temperatures while maintaining low solubility at room temperature [14]. Additionally, impurities should either remain completely insoluble in the hot solvent or remain highly soluble in the cold solvent [15]. Common solvent systems include dichloromethane-hexane mixtures, which provide excellent selectivity for lanthanide acetylacetonate complexes [17].

Mixed Solvent Systems: The utilization of solvent pairs offers enhanced purification efficiency [14] [18]. The compound is dissolved in a good solvent at elevated temperature, followed by the gradual addition of a poor solvent until saturation occurs. This technique provides superior control over crystallization rates and crystal quality compared to single-solvent approaches [18].

Filtration and Drying Protocols

Hot Filtration Procedures: Removal of insoluble impurities requires filtration of the hot solution using gravity filtration systems [14] [19]. The solution should be slightly diluted beyond saturation to prevent crystallization during filtration. If crystallization begins during the filtration process, additional hot solvent must be added to maintain complete dissolution [15] [16].

Vacuum Filtration Techniques: Collection of purified crystals employs Buchner or Hirsch funnel systems with vacuum assistance [18]. The filter paper must be properly wetted with solvent and sealed under vacuum before adding the crystal suspension. Following solvent removal, the crystals are washed with small portions of ice-cold solvent to remove surface impurities while minimizing product loss [16] [18].

Drying Methodologies: Complete removal of residual solvents and water requires controlled drying procedures [20]. Vacuum oven drying at temperatures between 100°C and 150°C effectively removes coordinated water molecules and organic solvents [4]. The drying process must be carefully monitored to prevent decomposition, as lanthanum acetylacetonate complexes can undergo thermal degradation at excessive temperatures. Magnesium sulfate or sodium sulfate drying agents provide effective moisture removal for organic solutions prior to solvent evaporation [20].

Yield Optimization and Scalability

Process Parameter Optimization: Achievement of maximum yields requires systematic optimization of multiple reaction parameters. The most critical factors include precursor stoichiometry, reaction temperature, mixing rates, and reaction time [3]. Statistical design of experiments approaches enable simultaneous optimization of these variables to achieve yields exceeding 97% [4] [3].

Scale-Up Considerations: Successful scale-up from laboratory to production scale requires attention to heat and mass transfer limitations [21] [11]. Microwave-assisted synthesis has demonstrated exceptional scalability, enabling production increases from milligram to multi-gram quantities while maintaining product quality [11] [12]. Temperature control becomes increasingly important at larger scales, requiring enhanced heating and cooling systems to maintain uniform conditions throughout the reaction mixture.

Continuous Process Development: The development of continuous synthesis processes offers advantages in terms of reproducibility and economic efficiency [11]. Flow chemistry approaches enable precise control of residence times and reaction conditions while facilitating automated production. These methods are particularly valuable for industrial applications requiring consistent product quality and high throughput.

Quality Control and Purity Assessment

Analytical Characterization Methods: Comprehensive quality control requires multiple analytical techniques to verify product identity, purity, and structural integrity [22] [23]. Elemental analysis provides quantitative determination of lanthanum content, typically ranging from 27.3% to 32.4% for the hydrated complex [24] [25]. Inductively coupled plasma optical emission spectroscopy (ICP-OES) and atomic absorption spectroscopy offer high precision for metal content determination [25] [26].

Thermal Analysis Protocols: Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) provides detailed information about thermal stability and decomposition pathways [27] [28]. The characteristic four-stage decomposition profile serves as a fingerprint for product identification and purity assessment. Weight loss percentages for each stage must correspond to theoretical values within acceptable tolerances [27] [28].

Spectroscopic Verification: Infrared spectroscopy provides rapid identification through characteristic absorption bands [29] [30] [31]. The lanthanum-oxygen stretching vibration at 530±5 cm⁻¹ serves as a diagnostic peak for complex formation [30] [31]. Nuclear magnetic resonance spectroscopy using ¹³⁹La nuclei offers detailed structural information, although the quadrupolar nature of the lanthanum nucleus results in broad signal profiles [32] [33].

Purity Standards and Specifications: High-purity lanthanum(III) acetylacetonate hydrate should exhibit purity levels exceeding 99.9% as determined by gravimetric analysis [22] [23]. The melting point should fall within the range of 140-143°C, with water content controlled between 4.0% and 12.0% depending on the degree of hydration [34] [35] [36]. Crystal structure verification through X-ray diffraction confirms the expected dihydrate formation and identifies any polymorphic variations [1] [37].